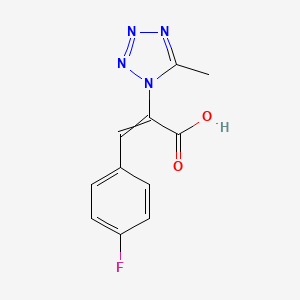
3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid is a useful research compound. Its molecular formula is C11H9FN4O2 and its molecular weight is 248.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid (CAS No. 501908-90-3) is a compound that has garnered attention due to its potential biological activities, particularly as a selective activator of the glycine receptor and its interactions with various ion channels. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C₁₁H₉FN₄O₂
- Molecular Weight : 248.22 g/mol
- IUPAC Name : (E)-3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)prop-2-enoic acid
This compound functions primarily as an activator of the glycine receptor , which is crucial for inhibitory neurotransmission in the central nervous system. It binds selectively to the glycine site on the GABAA receptor, enhancing chloride conductance, which can lead to increased inhibitory effects on neuronal excitability .
Additionally, this compound has been identified as an inhibitor of voltage-gated sodium and calcium channels , suggesting a multifaceted role in modulating synaptic transmission and neuronal activity .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Study 1: Glycine Receptor Activation
In a study evaluating the effects of various compounds on glycine receptors, this compound was shown to have a high affinity for the glycine receptor. This study highlighted its potential as a therapeutic agent for conditions characterized by dysregulated inhibitory neurotransmission, such as epilepsy and anxiety disorders .
Study 2: Ion Channel Interaction
Research focusing on ion channel modulation demonstrated that this compound effectively inhibits voltage-gated sodium channels in neuronal cells. The inhibition was dose-dependent, suggesting that it may be useful in managing pain or conditions involving hyperexcitability of neurons .
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the tetrazole moiety significantly influence the compound's biological activity. Variations in substituents on the phenyl ring also affected receptor binding affinity and selectivity, paving the way for the design of more potent derivatives .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZJOOFYNBPDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














